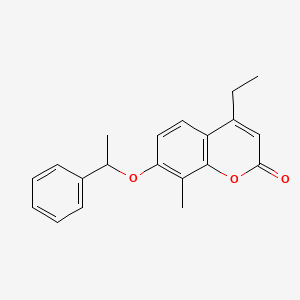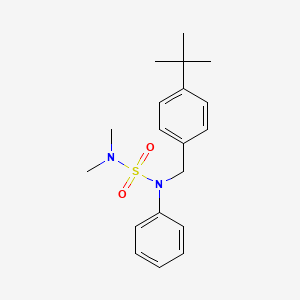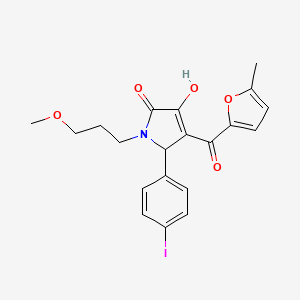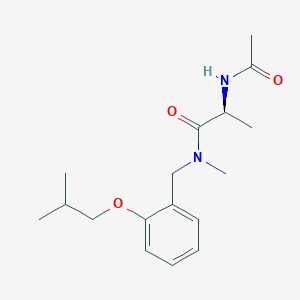
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Übersicht
Beschreibung
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as EPM, is a synthetic compound that belongs to the coumarin family. It has been widely studied for its potential use in scientific research, particularly in the field of pharmacology. EPM has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is not well understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been found to possess antitumor properties, which make it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to possess antidiabetic properties, which make it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water. This makes it relatively easy to administer to animals and humans in studies. Additionally, this compound has been found to be stable under a range of conditions, which makes it a reliable compound for use in experiments.
However, one of the limitations of using this compound in lab experiments is its limited bioavailability. This compound has been found to have poor absorption and distribution in the body, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the study of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one. One possible direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another potential direction is to explore its antitumor properties for the treatment of cancer. Additionally, the antioxidant properties of this compound make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research, particularly in the field of pharmacology. The synthesis of this compound is efficient and cost-effective, making it a popular choice for the synthesis of this compound in the laboratory. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation. However, the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent. There are several potential future directions for the study of this compound, including its potential as a treatment for inflammatory diseases, cancer, and oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects. This compound has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
4-ethyl-8-methyl-7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-15-12-19(21)23-20-13(2)18(11-10-17(15)20)22-14(3)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXXUGGHDODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide](/img/structure/B3987465.png)
![5-[4-(benzyloxy)benzyl]-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987473.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(2-chlorophenyl)ethanol](/img/structure/B3987476.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3987492.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987514.png)


![ethyl 4-{[4-benzyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3987534.png)
![4-[(2-methoxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3987542.png)
![4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987550.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3987564.png)
![N-cyclohexyl-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3987567.png)